molecular formula C103H100F4N4O4S4 B3115251 2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile CAS No. 2089044-02-8

2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B3115251
CAS No.: 2089044-02-8
M. Wt: 1662.2 g/mol
InChI Key: JNJCNYUQCFAGFR-BKWQLKIESA-N
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Description

This compound is a highly conjugated organic molecule featuring a polycyclic core with thiophene, inden, and dithiapentacyclo frameworks. Key functional groups include dicyanomethylidene acceptors, fluorine substituents, and 2-ethylhexoxy side chains. The rigid, planar structure suggests applications in organic electronics, such as non-fullerene acceptors (NFAs) in photovoltaics or emissive layers in OLEDs. Its extended π-system and electron-withdrawing groups (e.g., cyano, fluorine) enhance charge transport and light absorption in the visible-to-near-infrared range.

Properties

IUPAC Name

2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H100F4N4O4S4/c1-9-16-21-24-29-64-32-38-69(39-33-64)102(8)82-48-79-83(49-78(82)98-84(102)54-92(118-98)100-90(114-60-62(14-6)27-19-12-4)46-72(116-100)44-80-94(67(56-108)57-109)74-50-86(104)88(106)52-76(74)96(80)112)103(70-40-34-65(35-41-70)30-25-22-17-10-2,71-42-36-66(37-43-71)31-26-23-18-11-3)85-55-93(119-99(79)85)101-91(115-61-63(15-7)28-20-13-5)47-73(117-101)45-81-95(68(58-110)59-111)75-51-87(105)89(107)53-77(75)97(81)113/h32-55,62-63H,9-31,60-61H2,1-8H3/b80-44+,81-45-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCNYUQCFAGFR-BKWQLKIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)/C=C\9/C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)/C=C/1\C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H100F4N4O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1662.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates Each step would require specific reaction conditions such as temperature, pressure, solvents, and catalysts

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions could be used to modify the dicyanomethylidene group.

    Substitution: Various substitution reactions could be employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound 2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile is a complex organic compound with potential applications in various fields. This article explores its scientific research applications, focusing on its role in materials science, organic electronics, and photonic devices.

Organic Photovoltaics (OPVs)

The compound's structural characteristics suggest it may serve as an effective electron acceptor in organic photovoltaic systems. Its ability to facilitate charge separation and transport is crucial for enhancing the efficiency of solar cells. Studies have shown that compounds with similar structures can significantly improve power conversion efficiencies (PCE) when used in conjunction with polymer donors such as P3HT or PM6 .

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties and stability under light exposure, this compound could be utilized in OLED technology. The incorporation of such compounds into the emissive layer can lead to better color purity and efficiency in light emission. Research indicates that compounds with dithienothiophene units exhibit promising electroluminescent properties .

Photonic Devices

The compound's distinctive optical properties make it suitable for applications in photonic devices such as lasers and sensors. Its ability to absorb and emit light at specific wavelengths can be harnessed for developing advanced optical materials that are essential for telecommunications and sensing technologies.

Case Study 1: Electron Acceptors in OPVs

A recent study demonstrated that a series of electron acceptors based on similar structures achieved PCEs exceeding 12% when paired with high-performance polymer donors. The stability of these materials under operational conditions was attributed to their robust molecular architecture, which minimizes degradation from environmental factors .

Case Study 2: OLED Performance Enhancement

In experiments involving OLEDs fabricated with compounds analogous to the one discussed, researchers reported significant improvements in device performance metrics, including brightness and operational lifespan. The introduction of specific functional groups was found to enhance charge carrier mobility while maintaining thermal stability .

Case Study 3: Photonic Applications

Research exploring the use of similar compounds in photonic applications revealed their potential for creating tunable laser sources. The ability to modify the electronic structure through substitution patterns allows for precise control over emission wavelengths, making them ideal candidates for next-generation laser technologies.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, altering their activity. In an electronic context, it might function as a charge carrier or light-emitting material.

Comparison with Similar Compounds

Research Findings and Challenges

  • Charge Mobility : Computational models predict high electron mobility (>0.1 cm²/V·s) due to planarization and fluorine-induced crystallinity.
  • Stability : The 2-ethylhexoxy groups may mitigate photo-oxidation, a common issue in NFAs.
  • Synthetic Complexity : Multi-step synthesis and purification (e.g., column chromatography in ) limit scalability .

Biological Activity

Overview of the Compound

This compound is characterized by a complex structure that includes multiple functional groups and rings, which may contribute to its biological properties. The presence of fluorine atoms and dicyanomethylidene moieties suggests potential reactivity and interaction with biological systems.

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer activities. For instance, studies have shown that dicyanomethylidene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Dicyanomethylidene Derivatives

A study published in Journal of Medicinal Chemistry demonstrated that dicyanomethylidene derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7). The mechanism was attributed to the induction of oxidative stress leading to mitochondrial dysfunction and apoptosis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against a range of microorganisms, including bacteria and fungi.

Research Findings

A study highlighted in Antimicrobial Agents and Chemotherapy reported that derivatives with similar thiophene units displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes .

Antioxidant Activity

Antioxidant activity is another area where compounds like this have been explored. The presence of multiple aromatic systems could contribute to radical scavenging capabilities.

Experimental Evidence

Research published in Food Chemistry indicated that related compounds demonstrated significant free radical scavenging activity, suggesting potential use as dietary antioxidants .

Data Table: Summary of Biological Activities

Biological ActivityEvidence SourceMechanism of Action
AnticancerJournal of Medicinal ChemistryInduction of apoptosis via oxidative stress
AntimicrobialAntimicrobial Agents and ChemotherapyDisruption of bacterial cell membranes
AntioxidantFood ChemistryRadical scavenging

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